molecular formula C19H12ClNO B14129794 7-Chloro-2-(furan-2-yl)-4-phenylquinoline

7-Chloro-2-(furan-2-yl)-4-phenylquinoline

Cat. No.: B14129794
M. Wt: 305.8 g/mol
InChI Key: GSJCUBOLGSPJGV-UHFFFAOYSA-N
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Description

7-Chloro-2-(2-furyl)-4-phenylquinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological properties, making them significant in medicinal chemistry and organic synthesis . This compound features a chloro group at the 7th position, a furyl group at the 2nd position, and a phenyl group at the 4th position on the quinoline ring.

Properties

Molecular Formula

C19H12ClNO

Molecular Weight

305.8 g/mol

IUPAC Name

7-chloro-2-(furan-2-yl)-4-phenylquinoline

InChI

InChI=1S/C19H12ClNO/c20-14-8-9-15-16(13-5-2-1-3-6-13)12-18(21-17(15)11-14)19-7-4-10-22-19/h1-12H

InChI Key

GSJCUBOLGSPJGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC(=C3)Cl)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(2-furyl)-4-phenylquinoline typically involves the condensation of N-acyl anthranilic acids with primary aromatic amines using phosphorus trichloride in dry toluene . This method allows for the formation of the quinoline ring system with the desired substituents.

Industrial Production Methods

While specific industrial production methods for 7-Chloro-2-(2-furyl)-4-phenylquinoline are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(2-furyl)-4-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .

Mechanism of Action

The mechanism of action of 7-Chloro-2-(2-furyl)-4-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-(2-furyl)-4-phenylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of a chloro, furyl, and phenyl group makes it a versatile compound for various applications .

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